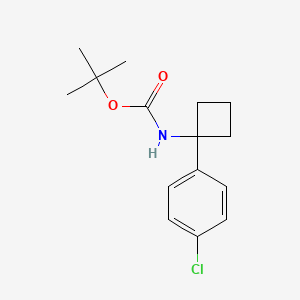

1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane

説明

1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane is a useful research compound. Its molecular formula is C15H20ClNO2 and its molecular weight is 281.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a cyclobutane ring substituted with a Boc (tert-butyloxycarbonyl) protected amine and a 4-chlorophenyl group. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. The following sections detail these activities.

Antibacterial Activity

Several studies have demonstrated that compounds with similar structures possess moderate to strong antibacterial properties. For instance, derivatives of cyclobutane have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of cyclobutane derivatives has been explored through various assays. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells. For example, certain derivatives have been shown to inhibit human liver cancer cell proliferation with IC50 values ranging from 30.81 to 71.17 μM . The structure-activity relationship analysis revealed that specific substitutions on the cyclobutane ring enhance anticancer activity.

Enzyme Inhibition

This compound and its analogs have been evaluated for their inhibitory effects on various enzymes. Notably, they have shown strong inhibitory activity against urease, which is relevant for treating conditions like urinary tract infections . Additionally, some compounds in this class have been identified as acetylcholinesterase inhibitors, which may have implications for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups, such as the 4-chloro substituent, enhances the compound's bioactivity.

- Ring Modifications : Alterations to the cyclobutane ring can significantly affect binding affinity and selectivity towards biological targets.

- Boc Protection : The Boc group plays a critical role in modulating the compound's stability and solubility, impacting its pharmacokinetic properties.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- HCV Inhibition : A related compound was found to inhibit hepatitis C virus (HCV) assembly effectively, showcasing the potential for antiviral applications .

- Cancer Cell Line Studies : Testing on various cancer cell lines revealed that certain cyclobutane derivatives could significantly reduce cell viability, indicating their potential as anticancer agents .

科学的研究の応用

Pharmaceutical Development

1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane serves as a crucial starting material in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

- Example Case Study : Research has indicated that derivatives of this compound exhibit potential as inhibitors of Akt activity, a key player in cancer cell survival and proliferation. Such compounds can selectively inhibit Akt isoforms, making them candidates for cancer treatment .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. Its stability and reactivity make it an ideal intermediate in synthetic pathways.

- Synthetic Route Analysis : The compound can be synthesized through a one-step process leveraging established methodologies in organic chemistry. This efficiency is beneficial for large-scale production in research settings.

Inhibitors of Akt Activity

Research published in patent literature highlights the potential of this compound derivatives as selective Akt inhibitors. These findings suggest that modifications to the cyclobutane structure can enhance potency and selectivity against different Akt isoforms, which is critical for developing targeted cancer therapies .

Synthesis of Novel Compounds

A study focused on the synthesis of novel compounds from this compound explored its role as a precursor in creating analogs with improved biological activity. The research demonstrated how variations in substituents could lead to compounds with enhanced efficacy against specific targets within cancer cells .

特性

IUPAC Name |

tert-butyl N-[1-(4-chlorophenyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCUVXVVLMRGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727967 | |

| Record name | tert-Butyl [1-(4-chlorophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032349-96-4 | |

| Record name | tert-Butyl [1-(4-chlorophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。